molecular formula C6H6O B121299 Phen-2,4,6-d3-ol CAS No. 7329-50-2

Phen-2,4,6-d3-ol

Cat. No.: B121299
CAS No.: 7329-50-2
M. Wt: 97.13 g/mol
InChI Key: ISWSIDIOOBJBQZ-NHPOFCFZSA-N
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Description

Phen-2,4,6-d3-ol, also known as 2,4,6-trideuteriophenol, is a deuterated form of phenol. It is a compound where three hydrogen atoms in the phenol molecule are replaced by deuterium atoms. This substitution makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phen-2,4,6-d3-ol can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the phenol being dissolved in D2O and heated to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phen-2,4,6-d3-ol undergoes various chemical reactions, similar to non-deuterated phenol. These include:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Comparison with Similar Compounds

Phen-2,4,6-d3-ol is unique due to its deuterium labeling. Similar compounds include:

    Phenol: The non-deuterated form, commonly used in various chemical reactions.

    2,4,6-Trichlorophenol: A chlorinated derivative with different reactivity and applications.

    2,4,6-Trinitrophenol (Picric Acid): A nitrated derivative used in explosives and dyes.

This compound stands out due to its use in isotopic labeling, which provides unique insights into reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

2,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-50-2
Record name Phen-2,4,6-d3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7329-50-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 3 ml of acetic acid, 100 mg of TPC-A was dissolved and a solution of copper nitrate (40 mg) in 3 ml of acetic acid was added under stirring. When the color change of the reaction solution from blue to green took place under the continuation of stirring, water was added to cease the reaction and the product was extracted with ethyl acetate. After washing the extract with saturated sodium chloride solution and drying the extract over anhydrous magnesium sulfate, the extract was subjected to distillation to remove solvent, in vacuo and the product was recrystallized from methanol to obtain nitro compound of TPC-A at α-position of phenol thereof (108 mg) as yellow needle crystal having m.p. of 244°-250° C. (decomp) and [α]D22 of -232° (CHCl3).
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40 mg
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Synthesis routes and methods II

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods III

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods IV

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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